2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide
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Description
2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H13FN6O4S2 and its molecular weight is 448.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research on structurally similar compounds, such as imidazothiadiazole analogs, has demonstrated significant cytotoxic activities against various cancer cell lines. For instance, certain derivatives have shown powerful cytotoxic results against breast cancer cell lines, indicating their potential as anticancer agents. These findings are supported by molecular modeling and docking studies, which provide insights into the compounds' interactions with biological targets (Sraa Abu-Melha, 2021).
Enzyme Inhibition
The design and synthesis of compounds with a thiadiazole backbone, including those structurally related to the query compound, have been explored for their ability to inhibit specific enzymes. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been investigated as glutaminase inhibitors. Such compounds show promise in attenuating the growth of cancer cells by inhibiting a critical enzyme involved in their metabolic pathways, showcasing a potential therapeutic avenue for cancer treatment (K. Shukla et al., 2012).
Mechanistic Insights and Drug Development
The research into these compounds extends beyond their potential anticancer activity to include detailed mechanistic studies. For example, density functional theory (DFT) studies on acetamide derivatives as anti-HIV drugs have contributed to understanding their local molecular properties and interactions with biological molecules. This level of analysis aids in the rational design of more effective therapeutic agents (M. Oftadeh, N. Mahani, M. Hamadanian, 2013).
Properties
IUPAC Name |
2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O4S2/c18-10-4-6-11(7-5-10)20-15(26)21-16-22-23-17(30-16)29-9-14(25)19-12-2-1-3-13(8-12)24(27)28/h1-8H,9H2,(H,19,25)(H2,20,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXZJOCNCNMOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.